3-Bromo-4-fluorophenylthiourea

Description

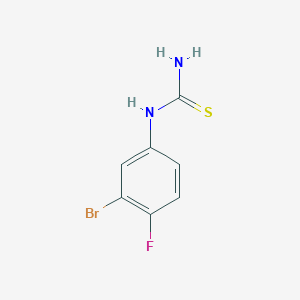

Structure

2D Structure

Properties

IUPAC Name |

(3-bromo-4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVARUNLSZJFYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Fluorophenylthiourea and Derived Analogues

Rational Design Principles for Substituted Phenylthioureas

The design of substituted phenylthiourea (B91264) derivatives is often guided by the intended application, particularly in medicinal chemistry and materials science. Rational design strategies aim to create molecules with specific properties by carefully selecting substituents on the phenyl ring. Computational and experimental methods are combined to predict and verify the properties of new compounds. rsc.org

Key principles in the rational design of these compounds include:

Bioisosteric Replacement : This involves substituting one part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of enhancing the target activity or modifying physicochemical properties. For instance, replacing a hydrogen atom with a fluorine atom can alter electronic properties and metabolic stability.

Structure-Activity Relationship (SAR) Studies : By synthesizing a series of analogues with systematic variations in their structure, researchers can identify which chemical groups are crucial for a desired effect. For example, the position and nature of halogen substituents (like bromine and fluorine) on the phenyl ring can significantly influence the biological activity of thiourea (B124793) derivatives.

Virtual Screening and Molecular Docking : Computational techniques are used to predict how a molecule will interact with a biological target, such as a protein or enzyme. nih.gov This allows for the pre-selection of candidates that are most likely to be active, saving time and resources in the synthesis phase. nih.gov These methods were used to design novel protein tyrosine kinase inhibitors based on a thiourea framework. nih.gov

Multi-Step Synthesis Strategies for the 3-Bromo-4-fluorophenylthiourea Core

A common synthetic pathway starts with 4-fluoroaniline. To introduce the bromine atom at the correct position (meta to the fluorine and ortho to the amino group), the highly activating amino group is often first protected, for example, by acetylation to form 4-fluoroacetanilide. scribd.com This protection moderates the reactivity of the aromatic ring and directs the subsequent bromination to the desired position. After bromination, the protecting group is removed by hydrolysis to yield 3-bromo-4-fluoroaniline. scribd.comquizlet.com This intermediate is the key building block for the final thiourea formation. thermofisher.com

Classical Approaches for Thiourea Formation

Once the 3-bromo-4-fluoroaniline precursor is obtained, several classical methods can be employed to form the thiourea moiety. These methods are well-established in organic synthesis. nih.govorganic-chemistry.org

A typical procedure involves reacting the aniline hydrochloride with ammonium thiocyanate in a heated aqueous or alcoholic solution. ijcrt.org Another common method is the reaction of an amine with carbon disulfide in an aqueous medium, which proceeds through a dithiocarbamate salt intermediate. nih.govorganic-chemistry.org

Advanced Catalytic and Reaction Condition Optimization (e.g., Ultrasound Promotion)

To improve upon classical methods, modern synthetic chemistry has explored advanced techniques to enhance reaction rates, yields, and environmental friendliness. One such technique is the use of ultrasound irradiation (sonochemistry).

Ultrasound-assisted synthesis has been shown to be a rapid and efficient method for preparing thiourea derivatives. nih.gov The application of ultrasonic waves to the reaction mixture can lead to:

Shorter reaction times : Reactions that might take several hours under conventional heating can often be completed in minutes. mdpi.com

Higher yields : Sonication can improve the efficiency of the reaction, leading to a greater amount of the desired product.

Milder reaction conditions : Often, these reactions can be carried out at room temperature, avoiding the need for high-energy heating. nih.gov

For the synthesis of this compound, an ultrasound-promoted approach would involve mixing 3-bromo-4-fluoroaniline and a thiocyanate source in a suitable solvent and irradiating the mixture in an ultrasonic bath. researchgate.net This method provides a greener alternative to traditional synthesis by reducing energy consumption and potentially minimizing the use of harsh reagents. mdpi.com

Functionalization and Derivatization of this compound Analogues

The this compound core serves as a versatile scaffold that can be further modified to create a diverse library of analogues. These modifications can be made at the nitrogen atoms of the thiourea group to introduce new functionalities and explore their effects on the molecule's properties.

Synthesis of Acylthiourea Derivatives

Acylthioureas are a prominent class of derivatives known for their wide range of biological activities and applications as intermediates for synthesizing heterocyclic compounds. mdpi.comnih.gov The synthesis of N-acyl derivatives of this compound typically involves a two-step, one-pot procedure.

First, an acyl chloride is reacted with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in an anhydrous solvent like acetone. nih.gov This reaction generates a highly reactive acyl isothiocyanate intermediate. Second, 3-bromo-4-fluoroaniline is added to the reaction mixture, which then undergoes a nucleophilic addition to the isothiocyanate to form the final N-acyl-N'-(3-bromo-4-fluorophenyl)thiourea product. nih.govrsc.org The reaction can be catalyzed by a phase-transfer catalyst to improve yields. mdpi.com

| Acyl Chloride (R-COCl) | Amine | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorobenzoyl chloride | 4-Aminoacetophenone | Acetone | Reflux, 3h | Good | nih.gov |

| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | Heterocyclic Amine | Acetone | - | 63-73% | mdpi.com |

| 4-Methylbenzoyl chloride | 3-Ethylaniline | Acetone | - | - | rsc.org |

Incorporation of Heterocyclic and Aromatic Moieties

The thiourea functional group is an excellent building block for the synthesis of various heterocyclic systems. mdpi.com The nitrogen and sulfur atoms can participate in cyclization reactions to form rings such as thiazoles, triazoles, and pyrimidines. mdpi.comchemmethod.comresearchgate.netnih.govnih.govnih.gov

Thiazole Derivatives: A common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis. vinhuni.edu.vnbepls.comresearchgate.net This involves the reaction of a thiourea with an α-haloketone. vinhuni.edu.vnresearchgate.net For example, reacting this compound with a compound like 2-bromoacetophenone would lead to the formation of a 2-amino-thiazole derivative, where the 3-bromo-4-fluorophenyl group is attached to the amino function of the thiazole ring. nih.govnih.gov

Triazole Derivatives: Triazole rings can also be synthesized from thiourea precursors. One method involves the reaction of 1,3-disubstituted thioureas with reagents that can provide the remaining nitrogen atom for the triazole ring, sometimes mediated by reagents like iodine. researchgate.netraco.cat

Pyrimidine Derivatives: Acylthiourea derivatives are valuable intermediates for creating pyrimidine-based compounds. researchgate.netrsc.orgtandfonline.com These reactions often involve cyclocondensation where the acylthiourea provides key atoms for the pyrimidine ring structure. researchgate.netnih.govrsc.orgtandfonline.com

| Thiourea Derivative | Reactant | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| Phenylthiourea | α-Haloketone | Thiazole | Hantzsch Synthesis | vinhuni.edu.vn |

| Substituted Thiourea | Thiocarbohydrazide | 1,2,4-Triazole | Condensation | nih.govresearchgate.net |

| Acylthiourea Derivative | Enaminone | Pyrimidine | Cyclocondensation | researchgate.netnih.govrsc.org |

| Phenylthiourea-based enaminone | 2-Aminothiazole | Thiazolopyrimidine | Cyclization | tandfonline.com |

Synthesis of Bis-Thiourea Derivatives

The synthesis of bis-thiourea derivatives incorporating the 3-bromo-4-fluorophenyl scaffold is typically achieved by reacting 3-bromo-4-fluorophenyl isothiocyanate with a diamine linker. This method allows for the creation of symmetrical bis-thiourea compounds where two this compound units are joined by a linker group. The general reaction scheme involves the nucleophilic attack of the amino groups of the diamine on the electrophilic carbon atom of the isothiocyanate.

A variety of diamines can be employed as linkers, leading to a diverse range of bis-thiourea derivatives with different spacers between the two thiourea moieties. The nature of the linker can influence the solubility, conformational flexibility, and potential biological activity of the final compound.

General Synthetic Route:

The synthesis commences with the preparation of 3-bromo-4-fluorophenyl isothiocyanate. This is commonly synthesized from 3-bromo-4-fluoroaniline through reaction with thiophosgene or a thiophosgene equivalent. The resulting isothiocyanate is then reacted with a diamine in a suitable solvent, such as ethanol or acetonitrile. The reaction is typically carried out at room temperature or with gentle heating to drive it to completion. The desired bis-thiourea derivative often precipitates from the reaction mixture and can be isolated by filtration.

A representative reaction is the synthesis of N,N'-bis(3-bromo-4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), which can be achieved by treating 3-bromo-4-fluorophenyl isothiocyanate with hydrazine monohydrate in a 2:1 molar ratio.

Interactive Data Table: Examples of Diamine Linkers for Bis-Thiourea Synthesis

| Diamine Linker | Resulting Bis-Thiourea Derivative Structure | Potential Properties Influenced by Linker |

| Hydrazine | N,N'-bis(3-bromo-4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) | Rigid structure, potential for intramolecular hydrogen bonding. |

| Ethylenediamine | 1,2-bis(3-(3-bromo-4-fluorophenyl)thioureido)ethane | Flexible aliphatic linker. |

| 1,4-Phenylenediamine | 1,4-bis(3-(3-bromo-4-fluorophenyl)thioureido)benzene | Rigid aromatic linker, potential for extended conjugation. |

| Piperazine | 1,4-bis((3-bromo-4-fluorophenyl)carbamothioyl)piperazine | Heterocyclic linker, influencing solubility and conformation. |

Detailed research findings indicate that the choice of solvent and reaction temperature can influence the reaction rate and the purity of the resulting bis-thiourea derivative. Recrystallization from a suitable solvent, such as hot ethanol, is a common method for purification.

Yield Optimization and Scalability Considerations in Synthesis

The efficient synthesis of this compound is crucial for its subsequent use in the preparation of more complex derivatives. Yield optimization and scalability are key considerations in both laboratory and industrial settings.

The synthesis of this compound typically starts from 4-fluoronitrobenzene or 4-fluorobenzaldehyde. A common route involves the bromination of 4-fluoronitrobenzene to yield 3-bromo-4-fluoronitrobenzene, followed by reduction of the nitro group to an amine, and subsequent conversion to the thiourea.

Yield Optimization:

Optimizing the yield of this compound involves a systematic evaluation of reaction parameters at each synthetic step.

Bromination of 4-fluoronitrobenzene: The synthesis of the precursor, 3-bromo-4-fluoronitrobenzene, can be optimized by careful selection of the brominating agent and reaction conditions. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent in acetic acid has been reported to give high yields. Optimal conditions have been identified as a molar ratio of 4-fluoronitrobenzene to DBDMH of 1:0.51, a reaction temperature of 15°C, and a reaction time of 3 hours, resulting in yields of up to 98.7% researchgate.net.

Reduction of 3-bromo-4-fluoronitrobenzene: The reduction of the nitro group to form 3-bromo-4-fluoroaniline is a critical step. Common reducing agents include tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. Optimization involves selecting a reducing agent that provides a high yield and is suitable for the scale of the reaction, while minimizing the formation of byproducts.

Formation of Thiourea: The conversion of 3-bromo-4-fluoroaniline to this compound is typically achieved via an isothiocyanate intermediate. The reaction of the aniline with thiophosgene or a less hazardous equivalent, followed by reaction with ammonia or an amine, is a standard method. To optimize the yield, factors such as the stoichiometry of the reagents, reaction temperature, and reaction time need to be carefully controlled. The use of phase transfer catalysts can sometimes improve the efficiency of isothiocyanate formation.

Scalability Considerations:

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Process Safety: The use of hazardous reagents such as thiophosgene requires strict safety protocols and specialized equipment to handle their toxicity and reactivity on a large scale. Alternative, safer reagents for isothiocyanate synthesis are often sought for industrial applications.

Reaction Conditions: Exothermic reactions, such as nitration and reduction, require efficient heat management to prevent runaway reactions. The choice of solvent and the design of the reactor are critical for maintaining temperature control.

Purification: The purification of intermediates and the final product on a large scale can be challenging. While laboratory-scale purification often relies on chromatography, industrial-scale production may favor crystallization, distillation, or extraction due to cost and throughput considerations. The development of a robust crystallization process is often a key aspect of process development for scalability.

Waste Management: Large-scale synthesis generates significant amounts of waste. Green chemistry principles, such as the use of less hazardous reagents, solvent recycling, and minimizing the number of synthetic steps, are important considerations for sustainable industrial production.

Interactive Data Table: Key Parameters for Synthesis Optimization and Scalability

| Synthetic Step | Key Optimization Parameters | Scalability Challenges | Potential Solutions for Scale-up |

| Bromination | Reagent stoichiometry, temperature, reaction time | Heat dissipation, handling of corrosive reagents | Jacketed reactors, use of milder brominating agents |

| Nitro Reduction | Choice of reducing agent, catalyst loading, pressure (for hydrogenation) | Catalyst handling and recovery, product isolation | Filtration systems for catalyst removal, optimized extraction procedures |

| Thiourea Formation | Solvent, temperature, reaction time, choice of thiocarbonylating agent | Handling of toxic reagents (e.g., thiophosgene), product precipitation | Use of thiophosgene surrogates, controlled addition of reagents |

| Purification | Solvent system for recrystallization, cooling profile | Consistent crystal form and purity, efficient solid-liquid separation | Process analytical technology (PAT) to monitor crystallization, use of industrial filters and dryers |

Computational and Theoretical Investigations of 3 Bromo 4 Fluorophenylthiourea Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecules. ajchem-a.com It offers a balance between accuracy and computational cost, making it suitable for analyzing complex organic compounds like thiourea (B124793) derivatives. The B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly employed for these calculations, providing reliable results that often show good agreement with experimental data. ajchem-a.comnih.gov

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates bond lengths, bond angles, and dihedral (torsion) angles that correspond to the minimum energy conformation. For thiourea derivatives, the planarity of the phenyl rings and the orientation of the thiourea moiety are critical structural features. semanticscholar.org

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=S | 1.68 | - |

| C-N (thiourea) | 1.38 | - |

| N-H | 1.01 | - |

| C-C (aromatic) | 1.40 | - |

| C-Br | 1.91 | - |

| C-F | 1.35 | - |

| N-C-N | - | 117.0 |

| C-N-C | - | 125.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. malayajournal.org

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical descriptor of molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For thiourea derivatives, DFT calculations are used to determine these energy levels and predict their reactivity. In similar compounds, the HOMO is often localized on the sulfur atom and the phenyl ring, while the LUMO is distributed across the thiourea backbone and the substituted ring. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap Note: Values are illustrative and based on calculations for analogous compounds like 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.27 |

| ELUMO | -3.17 |

| Energy Gap (ΔE) | 4.10 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the surface of a molecule. uni-muenchen.dewolframcloud.com It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. researchgate.net Different colors on the MEP surface represent different electrostatic potential values:

Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. researchgate.netnih.gov

Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netnih.gov

Green: Regions of neutral or near-zero potential. nih.gov

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated based on Conceptual DFT. frontiersin.orgjmcs.org.mx These descriptors provide quantitative measures of a molecule's stability and reactivity. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). A high electrophilicity index suggests a molecule is a good electron acceptor. researchgate.net

These descriptors help to quantify the reactivity trends within a series of compounds. researchgate.netmdpi.com

Table 3: Calculated Conceptual DFT Descriptors Note: Values are derived from the illustrative FMO energies in Table 2.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.05 |

| Chemical Potential (μ) | -5.22 |

| Electronegativity (χ) | 5.22 |

| Electrophilicity Index (ω) | 6.64 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle is that the structural features of a molecule determine its physicochemical properties and, consequently, its biological efficacy. researchgate.net

The development of a QSAR model involves several critical steps: data set preparation, calculation of molecular descriptors, model building using statistical methods, and rigorous validation. nih.govd-nb.info

Data Set: A series of 3-Bromo-4-fluorophenylthiourea derivatives with experimentally measured biological activities (e.g., antimicrobial, anticancer) is required. This set is typically divided into a training set (for building the model) and a test set (for external validation). nih.gov

Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be electronic (e.g., total energy), topological (e.g., connectivity indices), or 3D (e.g., from CoMFA/CoMSIA fields). nih.govnih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to create an equation that links the descriptors to the biological activity. nih.govnih.gov

Validation: This is the most crucial step to ensure the model is robust and has predictive power. nih.gov

Internal Validation: Often performed using the leave-one-out cross-validation method, which yields a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: The model's ability to predict the activity of the compounds in the test set (which were not used to build the model) is evaluated. The predictive ability is often measured by the predictive R² (R²pred). nih.govrsc.org

For instance, QSAR studies on 3/4-bromo benzohydrazide derivatives identified that electronic and topological parameters were crucial for describing their antimicrobial activity. nih.gov Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to thiadiazole-thiourea compounds to understand the structural requirements for antifungal activity. mdpi.com These models generate contour maps that show where steric, electrostatic, or other fields should be modified on the molecule to enhance biological efficacy. rsc.orgmdpi.com

Table 4: Typical Statistical Parameters for QSAR Model Validation Note: This table presents common metrics and acceptable threshold values for a predictive QSAR model.

| Parameter | Symbol | Typical Value for a Good Model | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.8 | Measures the fitness of the model for the training set. |

| Cross-validated R² | Q² or R²cv | > 0.6 | Measures the internal predictive ability of the model. nih.govrsc.org |

| Adjusted R² | R²adj | Close to R² | R² adjusted for the number of descriptors in the model. |

| Predictive R² for Test Set | R²pred | > 0.6 | Measures the model's ability to predict external data. nih.govrsc.org |

| Root Mean Square Error | RMSE | Low | Measures the deviation between predicted and actual values. nih.gov |

Identification of Key Physico-chemical Parameters Influencing Activity (e.g., Hydrophobicity, Dielectric Energy)

The biological activity of thiourea derivatives is significantly influenced by their physico-chemical properties. Quantitative Structure-Activity Relationship (QSAR) studies on various series of thiourea compounds have highlighted the importance of parameters such as hydrophobicity, electronic effects, and steric factors in determining their efficacy.

Hydrophobicity, often expressed as Log P, is a crucial parameter. A study on thiourea derivatives as anti-hepatitis C virus (HCV) agents revealed a significant correlation between the compounds' activity and their hydrophobic character. nih.gov This suggests that the molecules may engage in substantial hydrophobic interactions with the target receptor. nih.gov The lipophilicity of thiourea derivatives, influenced by substituents on the phenyl rings, can modulate their ability to cross biological membranes and interact with hydrophobic pockets within target enzymes. For instance, the introduction of halogen substituents, such as in this compound, is known to alter the lipophilicity of the molecule, which can in turn affect its biological activity.

The following table summarizes key physico-chemical parameters and their influence on the activity of thiourea derivatives based on QSAR studies.

| Physico-chemical Parameter | Influence on Biological Activity | Reference |

| Hydrophobicity (Log P) | Positively correlated with activity in some cases, suggesting hydrophobic interactions with the target. | nih.gov |

| Electronic Properties | The electronic nature of substituents affects the charge distribution and interaction with the target. | |

| Steric Factors | The size and shape of substituents can influence binding to the active site of the target. | nih.gov |

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism of potential drug candidates, such as this compound, and in rational drug design. Docking studies on various thiourea derivatives have been conducted to elucidate their interactions with a range of biological targets.

SIRT1: Sirtuin-1 (SIRT1) is a protein deacetylase that has been identified as a target for cancer therapy. A computational study on thiourea derivatives as SIRT1 inhibitors showed that these compounds can bind to the active site of the enzyme. For instance, the compound [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate exhibited a binding energy of -9.29 kcal/mol, indicating a strong affinity for SIRT1. researchgate.net While specific docking of this compound with SIRT1 has not been reported, the docking of a similar compound, N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea, against the SIRT1 receptor (PDB ID: 4I5I) has been performed, suggesting the potential for this class of compounds to interact with this target. chula.ac.th

Auxin Receptor TIR1: The Transport Inhibitor Response 1 (TIR1) protein is an auxin receptor in plants. Molecular docking studies have been employed to understand how auxins and other small molecules bind to this receptor. researchgate.netnih.govnih.govjlu.edu.cn Although no specific docking studies of this compound with TIR1 have been published, the general principles of ligand binding to this receptor, which involves a deep binding pocket, have been established. nih.gov

Alpha-glucosidase: Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have investigated the interaction of thiourea derivatives with this enzyme. For example, a series of thiourea derivatives were synthesized and docked against alpha-glucosidase, with some compounds showing good binding affinities. nih.govresearchgate.net In one study, certain thiourea derivatives exhibited higher binding affinities than the standard drug acarbose. nih.gov

The table below presents a summary of predicted binding affinities for various thiourea derivatives with the specified protein targets.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Thiourea derivative | SIRT1 | -9.29 | researchgate.net |

| Thiourea derivatives | Alpha-glucosidase | Ranged from -7.1 to higher than acarbose | nih.gov |

| Brominated metabolites | Alpha-glucosidase | - | aarinena.org |

The binding of thiourea derivatives to their protein targets is stabilized by a network of non-covalent interactions.

Hydrogen Bonding: The thiourea moiety (-NH-CS-NH-) is capable of forming multiple hydrogen bonds with the amino acid residues in the active site of a protein. The N-H groups act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. For example, in the docking of a thiourea derivative with SIRT1, hydrogen bonds were observed with key residues in the active site. researchgate.net Similarly, interactions of thiourea derivatives with alpha-glucosidase have been shown to involve hydrogen bonding with catalytic residues such as ASP and GLU. nih.govresearchgate.net

Hydrophobic Interactions: The phenyl rings of phenylthiourea (B91264) derivatives, including this compound, can engage in hydrophobic interactions with non-polar amino acid residues in the binding pocket of the target protein. These interactions, such as pi-pi stacking and van der Waals forces, are crucial for the stability of the ligand-protein complex. Docking studies of thiourea derivatives with various enzymes have consistently highlighted the importance of these hydrophobic interactions. biointerfaceresearch.com

The following table details the types of interactions observed in docking studies of thiourea derivatives.

| Interaction Type | Description | Key Residues Involved (Examples) |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | ASP, GLU, SER, HIS, ARG |

| Hydrophobic Interactions | Interactions between non-polar groups. | PHE, TYR, LEU, VAL |

| Electrostatic Interactions | Interactions based on the charge distribution of the molecules. | Charged and polar residues |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational stability of a ligand-protein complex and the flexibility of the interacting molecules.

While specific MD simulation studies on this compound are not available in the reviewed literature, research on other thiourea derivatives provides a framework for understanding its likely dynamic behavior. For instance, a 30 ns MD simulation was performed on a thiourea derivative complexed with SIRT1. researchgate.net The results of such simulations can reveal the stability of the ligand within the binding pocket, the persistence of key interactions (like hydrogen bonds) over time, and any conformational changes in the protein or the ligand upon binding. researchgate.net

MD simulations can also be used to calculate the binding free energy of a ligand to a protein, which can provide a more accurate estimation of the binding affinity than molecular docking alone. These simulations offer a deeper understanding of the thermodynamic and kinetic aspects of ligand-receptor recognition, which is crucial for the design of more potent and specific inhibitors. mdpi.commdpi.com

Investigation of Biological Activities and Mechanistic Pathways of 3 Bromo 4 Fluorophenylthiourea Analogues

Agrochemical Applications and Plant Growth Regulation

Thiourea (B124793) derivatives represent a versatile class of organic compounds with significant applications in the agricultural sector. acs.org These compounds are recognized for their ability to influence plant growth and protect crops from various pathogens and pests. acs.org The incorporation of a thiourea scaffold into molecular frameworks can enhance the properties of agricultural chemicals, such as improving solubility or acting as a linker to augment biological activity. acs.org Research has demonstrated that various thiourea derivatives exhibit fungicidal, insecticidal, herbicidal, and plant growth regulatory properties. acs.org

Auxin-like Activities and Interaction with Plant Receptors (e.g., TIR1)

Certain thiourea derivatives have been identified as regulators of plant growth, a role often associated with plant hormones, known as auxins. nih.gov Auxins are crucial for numerous developmental processes, including cell division and enlargement, morphogenesis, and apical dominance. nih.gov The primary naturally occurring auxin is indole-3-acetic acid (IAA). nih.govresearchgate.net

The perception and signaling of auxin are mediated by specific receptor proteins. A key component of this pathway is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which functions as an auxin receptor. nih.govresearchgate.net The auxin signaling mechanism involves auxin acting as a "molecular glue" to promote the interaction between the TIR1 receptor and a family of transcriptional repressors known as Aux/IAA proteins. researchgate.netjlu.edu.cn This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. nih.gov The removal of these repressors activates the expression of auxin-responsive genes, thereby triggering various developmental responses. nih.gov

The interaction is highly specific and depends on the type of auxin, its concentration, and the specific TIR1/AFB and Aux/IAA proteins involved. nih.gov For instance, the chlorinated auxin 4-chloroindole-3-acetic acid (4-Cl-IAA) can elicit a stronger response than IAA, a difference that is mediated through TIR1 receptors. nih.gov This is potentially due to how the substituent on the indole ring modifies interactions within the auxin-binding pocket of TIR1. nih.gov

While the broad plant growth regulatory effects of thiourea derivatives are established, the precise mechanism by which compounds like 3-Bromo-4-fluorophenylthiourea exert their influence is a subject of ongoing investigation. It is plausible that their activity could be mediated through interaction with auxin signaling components like the TIR1 receptor, but direct evidence for this specific interaction is yet to be fully elucidated. Structurally similar compounds, N-phenylureas, have been shown to exhibit cytokinin-like activity, another important class of plant growth hormones, suggesting that phenyl-containing compounds can interact with various hormone pathways. researchgate.net

Insecticidal Activities and Mechanistic Insights

Thiourea derivatives have been developed as potent insecticides for controlling a range of agricultural pests. acs.org Their unique modes of action and effectiveness against specific insect orders make them valuable tools in crop protection.

One of the well-documented mechanisms of action for a thiourea insecticide, diafenthiuron, involves the inhibition of mitochondrial respiration. dntb.gov.ua In the insect's body, diafenthiuron is converted into its active form, a carbodiimide, which acts as an inhibitor of mitochondrial ATP synthase. This disruption of cellular energy production leads to paralysis and death of the pest. dntb.gov.ua

Another emerging mechanism involves the insect's ryanodine receptors (RyRs), which are crucial ion channels for calcium release in muscle cells. Novel diamide insecticides that incorporate an acylthiourea structure have been designed to target these receptors. rsc.org Disruption of RyR function leads to uncontrolled calcium release, causing muscle contraction, paralysis, and ultimately, insect mortality. rsc.org

Furthermore, the structurally related benzoylphenyl ureas (BPUs) are a significant class of insect growth regulators (IGRs). nih.gov Their primary mode of action is the inhibition of chitin biosynthesis. nih.gov Chitin is an essential component of the insect exoskeleton, and by disrupting its synthesis, BPUs interfere with the molting process, leading to larval death. nih.govumd.edu While this compound is a thiourea and not a urea, the activity of BPUs highlights the potential for phenyl-amide-like structures to function as IGRs.

The insecticidal activity of various phenylurea and benzoylthiourea derivatives has been demonstrated against several key lepidopteran pests.

| Compound Class | Target Pests | Reported Activity | Reference |

|---|---|---|---|

| Phenylurea Derivatives | Spodoptera exigua (Beet Armyworm) | Strong insecticidal activity, with some compounds showing higher mortality than reference insecticides. | nih.gov |

| Phenylurea Derivatives | Plutella xylostella (Diamondback Moth) | Displayed strong insecticidal activity at 10 mg/L. | nih.govnih.gov |

| Phenylurea Derivatives | Helicoverpa armigera (Cotton Bollworm) | Showed strong insecticidal activity. | nih.govnih.gov |

| N-Aryl-N′-benzoylthioureas | Leucania separata (Armyworm) | Significant insecticidal activity observed at 500 mg/L. | researchgate.net |

| Diamide derivatives containing acylthiourea | Plutella xylostella (Diamondback Moth) | Mortality rates up to 50% at 0.05 mg/L, comparable to chlorantraniliprole. | rsc.org |

Coordination Chemistry and Metal Complexes of Thiourea Derivatives Bearing Halogenated Phenyl Moieties

Modulation of Biological Activities Through Metal Coordination

Enhanced Cytotoxicity and Selectivity of Metal Complexes

The introduction of metal ions such as gold(I), silver(I), and copper(II) to thiourea (B124793) derivatives bearing halogenated phenyl groups can trigger potent cytotoxic responses. For instance, gold(I) and silver(I) complexes of phosphine-functionalized thiourea ligands have demonstrated excellent cytotoxic values against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and Jurkat (T-cell leukemia). In many cases, the metal complexes are substantially more active than the parent thiourea ligands, which often exhibit no relevant cytotoxicity on their own.

The choice of the metal and the ancillary ligands attached to it plays a crucial role in determining the cytotoxic profile of the complex. For example, studies on related thiourea-metal complexes have shown that gold complexes can be more cytotoxic than their silver counterparts against certain cell lines. Furthermore, the presence of other ligands in the coordination sphere, such as phosphines or even a second thiourea ligand, can significantly modulate the biological activity. This tunability allows for the rational design of metal complexes with optimized potency and selectivity.

Table 1: Comparative Cytotoxicity of a Representative Halogenated Phenylthiourea (B91264) Ligand and its Metal Complexes

| Compound | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | Jurkat IC₅₀ (µM) |

|---|---|---|---|

| Thiourea Ligand (T1) | > 50 | > 50 | > 50 |

| [Au(T1)(PPh₃)]OTf | 1.2 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |

| [Ag(T1)(PPh₃)]OTf | 3.4 ± 0.5 | 5.1 ± 0.6 | 4.5 ± 0.5 |

| [Au(T1)₂]OTf | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.9 ± 0.2 |

The selectivity of these metal complexes for cancer cells over normal, healthy cells is a critical aspect of their therapeutic potential. While many cytotoxic agents suffer from a lack of selectivity, leading to significant side effects, some metal-thiourea complexes have shown promise in this regard. For example, certain palladium(II) and gold(III) complexes of thio-uracil derivatives, which share structural similarities with thioureas, exhibited a stronger inhibitory effect on cancer cell proliferation compared to normal cells. This suggests that the unique electronic and structural properties of these complexes may allow them to preferentially target cancer cells.

Investigation of Biological Targets and Mechanisms of Action for Metal-Thiourea Complexes

Understanding the biological targets and mechanisms of action of these metal-thiourea complexes is paramount for their development as anticancer drugs. Research into related compounds has revealed that their cytotoxic effects are often mediated through interactions with key cellular components, leading to the disruption of vital processes and ultimately, cell death.

One of the prominent biological targets for gold(III) complexes is the enzyme thioredoxin reductase (TrxR). This enzyme is a crucial component of the cellular antioxidant system and is often overexpressed in cancer cells, making it an attractive target for anticancer therapy. Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis. Studies on gold(III) complexes of thiosemicarbazones, which are structurally related to thioureas, have demonstrated their ability to inhibit TrxR activity, a mechanism not observed for the free ligand.

The generation of ROS is another proposed mechanism of action for metal-based anticancer agents, particularly those involving copper. The redox activity of the metal center can catalyze the production of ROS, which can damage cellular macromolecules, including lipids, proteins, and DNA, leading to cell death.

Table 2: Potential Biological Targets and Mechanisms of Action for Metal-Thiourea Complexes

| Biological Target/Mechanism | Description | Associated Metal Ions (Examples) |

|---|---|---|

| Thioredoxin Reductase (TrxR) Inhibition | Disruption of the cellular antioxidant system, leading to oxidative stress and apoptosis. | Gold(III) |

| Topoisomerase Inhibition | Interference with DNA replication and repair, causing DNA damage and cell death. | Gold(III) |

| Reactive Oxygen Species (ROS) Generation | Induction of oxidative stress through the catalytic production of ROS, leading to cellular damage. | Copper(II) |

| Mitochondrial Targeting | Accumulation in mitochondria, disrupting cellular respiration and energy production. | Platinum(II) |

Future Perspectives and Emerging Research Directions for Halogenated Phenylthiourea Compounds

Rational Design of Next-Generation Thiourea (B124793) Derivatives with Tailored Bioactivities

The principle of rational design is central to the development of new drugs, involving the creation of molecules with specific biological functions based on a detailed understanding of their molecular targets. chemicalbook.com For halogenated phenylthiourea (B91264) derivatives, this approach aims to optimize their therapeutic properties by modifying their chemical structure. Key to this is the strategic incorporation of halogen atoms, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The design process for the next generation of thiourea derivatives will likely focus on several key aspects:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how changes in the molecular structure of these compounds affect their biological activity. This involves synthesizing a series of analogues with variations in the type and position of halogen substituents on the phenyl ring and assessing their impact on efficacy.

Target-Specific Modifications: Tailoring the thiourea scaffold to interact with specific biological targets, such as enzymes or receptors, that are implicated in disease pathways. rsc.org This may involve the addition of specific functional groups to enhance binding affinity and selectivity.

Physicochemical Property Optimization: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for ensuring that the drug can reach its target in the body at an effective concentration and be cleared in a timely manner to minimize potential side effects.

Interactive Table: Factors in the Rational Design of Thiourea Derivatives

| Design Parameter | Objective | Example Modification |

| Halogen Substitution | Enhance binding affinity, improve metabolic stability | Introduction of fluorine or chlorine at specific positions on the phenyl ring |

| Side Chain Modification | Increase solubility, alter lipophilicity | Addition of polar or non-polar functional groups |

| Core Scaffold Alteration | Improve target specificity, explore new interactions | Replacement of the phenyl ring with other aromatic or heterocyclic systems |

Synergistic Integration of Computational and Experimental Approaches for Drug Discovery

The convergence of computational modeling and experimental validation is revolutionizing the drug discovery process. analis.com.myorganic-chemistry.org This integrated approach accelerates the identification and optimization of lead compounds, reducing the time and cost associated with traditional screening methods.

Computational methods play a crucial role in the early stages of drug discovery:

Molecular Docking: Simulating the interaction between a thiourea derivative and its biological target to predict binding affinity and mode of action. analis.com.mybldpharm.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. fluorochem.co.uk

Virtual Screening: Using computer algorithms to screen large libraries of virtual compounds to identify those with the highest probability of being active.

Experimental approaches are then used to validate the computational predictions and further characterize the lead compounds:

Synthesis: Chemical synthesis of the most promising candidates identified through virtual screening.

In Vitro Assays: Testing the biological activity of the synthesized compounds in a laboratory setting, for example, against isolated enzymes or cultured cells.

In Vivo Studies: Evaluating the efficacy and safety of the lead compounds in animal models of disease.

This iterative cycle of computational design and experimental testing allows for the rapid refinement of thiourea derivatives with improved therapeutic potential. organic-chemistry.org

Exploration of Novel Biological Targets and Therapeutic Modalities

While thiourea derivatives have shown promise against a range of known biological targets, there is significant potential for their application in new therapeutic areas. Research is ongoing to identify novel targets and therapeutic modalities for these compounds.

Some emerging areas of interest include:

Anticancer Agents: Halogenated thiourea derivatives have demonstrated cytotoxic activity against various cancer cell lines. google.comresearchgate.netchemicalbook.com Future research will likely focus on identifying specific cancer-related proteins that can be targeted by these compounds.

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs. Thiourea derivatives have shown activity against a range of bacteria and fungi, and further exploration of their potential in this area is warranted. nih.gov

Enzyme Inhibitors: Many diseases are caused by the abnormal activity of specific enzymes. Thiourea derivatives can be designed to inhibit the activity of these enzymes, offering a targeted approach to treatment. bldpharm.com

The exploration of new biological targets will be facilitated by advances in proteomics, genomics, and chemical biology, which are providing new insights into the molecular basis of disease.

Advancements in Sustainable Synthesis and Green Chemistry for Thiourea Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize the environmental impact of their production. cbijournal.comgoogle.com For thiourea derivatives, this involves the development of more sustainable and efficient synthetic methods.

Key areas of focus in the green synthesis of thioureas include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids. cbijournal.com

Catalysis: Employing catalysts to improve the efficiency of chemical reactions, reducing energy consumption and waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the formation of byproducts.

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce the need for purification of intermediates and minimize solvent use. google.com

The development of sustainable synthetic methods will not only reduce the environmental footprint of thiourea production but also has the potential to lower manufacturing costs, making these compounds more accessible for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-fluorophenylthiourea with high yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-bromo-4-fluoroaniline with thiourea derivatives. A two-step approach is recommended:

Intermediate preparation : React 3-bromo-4-fluoroaniline with an isothiocyanate (e.g., methyl isothiocyanate) in anhydrous dichloromethane at 0–5°C under inert atmosphere to form the thiourea precursor .

Purification : Recrystallize the crude product using ethanol/water mixtures (3:1 v/v) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .

- Key Considerations : Avoid prolonged exposure to moisture, as thioureas are prone to hydrolysis.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be applied to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to identify aromatic protons (δ 7.2–7.8 ppm) and thiourea NH signals (δ 9.5–10.2 ppm). The bromo and fluoro substituents deshield adjacent protons, causing distinct splitting patterns .

- X-ray Crystallography : Grow single crystals via slow evaporation of a saturated acetone solution. Analyze the crystal lattice to confirm the planar thiourea moiety and intermolecular hydrogen bonding, which stabilizes the structure .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The bromo and fluoro groups activate the phenyl ring for NAS by withdrawing electron density. Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to map the electron-deficient regions and predict preferred attack sites .

- Experimental Validation : React the compound with sodium methoxide in DMF at 80°C. Monitor substituent displacement via LC-MS and compare with computational predictions .

Q. How can computational modeling resolve contradictions in reported spectroscopic data for thiourea derivatives?

- Methodological Answer :

- Data Reconciliation : Perform ab initio NMR chemical shift predictions (e.g., using ACD/Labs or GIAO method) to cross-validate experimental -NMR results. Discrepancies in NH proton shifts (e.g., δ 9.5 vs. 10.2 ppm) may arise from solvent polarity or hydrogen bonding .

- Advanced Techniques : Use 2D --HSQC to resolve overlapping signals in crowded aromatic regions.

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.